molecular formula C10H18O4 B7795661 Ethyl hydrogen suberate CAS No. 68171-34-6

Ethyl hydrogen suberate

Cat. No.: B7795661
CAS No.: 68171-34-6
M. Wt: 202.25 g/mol
InChI Key: KCFVQEAPUOVXTH-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl hydrogen suberate has several applications in scientific research:

Preparation Methods

Ethyl hydrogen suberate can be synthesized through the esterification of suberic acid (octanedioic acid) with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion and remove the water formed as a byproduct .

Industrial production methods may involve continuous processes where suberic acid and ethanol are fed into a reactor with a catalyst, and the product is continuously removed and purified .

Chemical Reactions Analysis

Ethyl hydrogen suberate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form suberic acid.

    Reduction: Reduction reactions can convert it to ethyl suberate.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl hydrogen suberate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group in its structure can undergo hydrolysis to release suberic acid and ethanol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Ethyl hydrogen suberate can be compared with other similar compounds such as:

    Ethyl suberate: Similar in structure but lacks the hydrogen atom on the carboxyl group.

    Suberic acid: The parent dicarboxylic acid from which this compound is derived.

    Diethyl suberate: Contains two ethyl ester groups instead of one.

The uniqueness of this compound lies in its intermediate structure, which allows it to participate in a wider range of chemical reactions compared to its fully esterified or fully acidic counterparts .

Properties

IUPAC Name

8-ethoxy-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVQEAPUOVXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930996
Record name 8-Ethoxy-8-oxooctanoic acid
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-01-0, 68171-34-6
Record name 1-Ethyl octanedioate
Source CAS Common Chemistry
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Record name Ethyl hydrogen suberate
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Record name Octanedioic acid, ethyl-
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Record name Octanedioic acid, ethyl-
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Record name 8-Ethoxy-8-oxooctanoic acid
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Record name Ethyl hydrogen suberate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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